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Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, blood-brain

barrier-permeable copper complex that has emerged as a promising therapeutic candidate for

several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and

Parkinson's Disease (PD).[1][2] Its therapeutic potential stems from its ability to deliver copper

to copper-deficient enzymes, modulate neuroinflammation, and inhibit ferroptosis.[1][3] This

document provides a comprehensive overview of the in vivo application of CuATSM,

summarizing key quantitative data from preclinical studies and offering detailed protocols for its

administration and the assessment of its efficacy in animal models.

Proposed Mechanisms of Action
The therapeutic effects of CuATSM in neurodegenerative diseases are believed to be

multifactorial:

Copper Delivery to Copper-Dependent Enzymes: In familial ALS cases linked to mutations in

superoxide dismutase 1 (SOD1), CuATSM has been shown to deliver copper to the

misfolded SOD1 protein. This helps to stabilize the enzyme and may reduce its toxic
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properties.[4][5] A key molecule in this process is the copper chaperone for SOD (CCS),

which facilitates the transfer of copper from CuATSM to SOD1.[4]

Reduction of Oxidative Stress: CuATSM has been demonstrated to scavenge peroxynitrite, a

potent oxidant that contributes to neuronal damage in neurodegenerative diseases.[6][7] By

reducing nitrosative stress, CuATSM helps protect neurons from oxidative damage.

Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death

characterized by lipid peroxidation.[3] CuATSM has been shown to inhibit ferroptosis, which

may be a key mechanism of its neuroprotective effects in both ALS and PD.[3][8]

Modulation of Neuroinflammation: The compound has been observed to decrease markers

of astro- and microgliosis, suggesting it can attenuate the neuroinflammatory processes that

contribute to disease progression.[2][9]

Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo studies of CuATSM in

animal models of ALS and PD.

Table 1: Effects of CuATSM in Animal Models of
Amyotrophic Lateral Sclerosis (ALS)
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Animal Model
Administration
Route & Dose

Treatment
Start

Key Findings Reference(s)

SOD1-G37R

Mice

Oral Gavage (up

to 30 mg/kg/day)

Pre-symptom

onset

Dose-dependent

improvement in

survival.

[1]

SOD1-G93A

Mice

Oral Gavage (30

mg/kg/day)
50 days of age

Statistically

significant 7-day

delay in disease

progression.

[10]

SOD1-G93A

Mice

Transdermal

(100 mg/kg/dose,

twice daily)

5 or 50 days of

age

Extended

survival.
[6]

SOD1-G93A x

CCS Mice

Transdermal (30

mg/kg, twice

daily)

Continuous from

birth

Extended

survival by an

average of 18

months.

[6]

Neurotoxin-

induced motor

neuron loss

model

Not specified Not specified

Prevented

extensive motor

neuron

degeneration

and microglia

activation.

[9]

Table 2: Effects of CuATSM in Animal Models of
Parkinson's Disease (PD)
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Animal Model
Administration
Route & Dose

Key Findings Reference(s)

MPTP-lesioned Mice
Not specified (15 and

30 mg/kg)

43% and 61%

increase in SNpc

neurons, respectively,

compared to vehicle-

treated mice.

[11]

6-OHDA-lesioned

Mice
Not specified

Neuroprotective

effects observed.
[11]

SOCK Mice (elevated

SOD1, decreased

copper)

Not specified

Alleviated severe

motor function

problems and

prevented the death of

dopaminergic

neurons.

[12]

Experimental Protocols
Protocol 1: Preparation and Administration of CuATSM
for Oral Gavage
Materials:

CuATSM powder

Sweet Suspension Vehicle (SSV): 0.5% (w/v) sodium carboxymethylcellulose, 0.5% (v/v)

Tween 80 in sterile water

Mortar and pestle or homogenizer

Stir plate and stir bar

Gavage needles (18-20 gauge for adult mice)

Animal scale
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Procedure:

Dose Calculation: Calculate the required amount of CuATSM based on the desired dose

(e.g., 30 mg/kg) and the number and weight of the animals.[1]

Vehicle Preparation: Prepare the SSV by dissolving the components in sterile water.

Suspension Preparation: a. Weigh the calculated amount of CuATSM powder. b. Create a

paste by adding a small amount of SSV to the CuATSM powder and grinding with a mortar

and pestle or using a homogenizer.[1] c. Gradually add the remaining SSV while

continuously stirring to form a homogenous suspension.[1] d. Prepare the suspension fresh

daily.[13]

Administration: a. Weigh each mouse to determine the correct volume of suspension to

administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[13] b.

Gently restrain the mouse and ensure it can breathe normally.[1] c. Insert the gavage needle

into the esophagus and slowly administer the calculated volume of the CuATSM suspension.

[1][13] d. Gently remove the gavage needle.[1] e. Monitor the animal for any signs of distress

post-administration.[1]

Protocol 2: Preparation and Administration of CuATSM
for Transdermal Application
Materials:

CuATSM powder

Dry, pharmaceutical-grade dimethyl sulfoxide (DMSO)

Sonicator (optional)

Pipette

Animal scale

Procedure:
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Dose Calculation: Calculate the required volume of the CuATSM in DMSO solution based on

the desired dose (e.g., 100 mg/kg).[1]

Solution Preparation: a. Dissolve CuATSM in DMSO to the desired concentration (e.g., 15

µg/µL). Sonication may be required to fully dissolve the compound.[13] b. Prepare the

solution fresh before use.[13]

Administration: a. Weigh each mouse to calculate the required dose.[13] b. Using a pipette,

apply the CuATSM solution directly to the skin on the back of the mouse's neck. For larger

doses, apply the solution in multiple streaks along the back to maximize the surface area for

absorption.[13] c. Administer an equivalent volume of DMSO to control animals.[13]

Protocol 3: Assessment of Motor Function - Rotarod
Test
Materials:

Rotarod apparatus for mice

Procedure:

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration

(e.g., 5 minutes) for 2-3 consecutive days before the first trial.

Testing: a. Place the mouse on the rotating rod. b. The rod is programmed to accelerate at a

constant rate (e.g., from 4 to 40 rpm over 5 minutes). c. Record the latency to fall for each

mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and rotating with

it for two consecutive revolutions. d. Perform multiple trials (e.g., 3 trials) with a rest period

(e.g., 15-30 minutes) between each trial. e. The average latency to fall across the trials is

used as the measure of motor coordination and balance.

Protocol 4: Survival Analysis
Procedure:
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Daily Monitoring: Monitor the mice daily for signs of disease progression and overall health.

Endpoint Definition: The primary endpoint is typically defined as the inability of the mouse to

right itself within 30 seconds of being placed on its side.[14]

Euthanasia: Once a mouse reaches the defined endpoint, it is humanely euthanized.

Data Analysis: Survival is calculated from the date of birth to the date of euthanasia. Kaplan-

Meier survival curves are generated to compare the survival rates between treatment and

control groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. mdpi.com [mdpi.com]

3. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Blog: Copper Compound (CuATSM) Shows Promise in ALS Lab S... | ALS TDI [als.net]

5. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond -
PMC [pmc.ncbi.nlm.nih.gov]

6. Copper delivery to the CNS by CuATSM effectively treats motor neuron disease in
SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC
[pmc.ncbi.nlm.nih.gov]

7. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]

8. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease -
PMC [pmc.ncbi.nlm.nih.gov]

9. Neuroprotective effect of CuATSM on neurotoxin-induced motor neuron loss in an ALS
mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15583960?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583960?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Administration_of_Cu_II_ATSM_in_Animal_Studies.pdf
https://www.mdpi.com/2075-1729/10/11/271
https://pubmed.ncbi.nlm.nih.gov/31655003/
https://pubmed.ncbi.nlm.nih.gov/31655003/
https://www.als.net/news/copper-compound-cuatsm-shows-promise-in-als-laboratory-results/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7694234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7694234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4785045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4785045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4785045/
https://colmeddev.com/trials/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012947/
https://pubmed.ncbi.nlm.nih.gov/31181282/
https://pubmed.ncbi.nlm.nih.gov/31181282/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. CuATSM efficacy is independently replicated in a SOD1 mouse model of ALS while
unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]

11. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and
cognitive functions in multiple animal models of Parkinson’s disease - PMC
[pmc.ncbi.nlm.nih.gov]

12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

13. benchchem.com [benchchem.com]

14. benchchem.com [benchchem.com]

To cite this document: BenchChem. [In Vivo Application of CuATSM for Neurodegenerative
Diseases: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583960#in-vivo-application-of-cuatsm-for-
neurodegenerative-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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